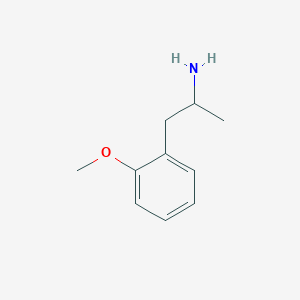

1-(2-Methoxyphenyl)propan-2-amine

Vue d'ensemble

Description

La 2-(2-Méthoxyphényl)-1-méthyléthylamine est un composé organique appartenant à la classe des phénéthylamines. Elle se caractérise par la présence d'un groupe méthoxy lié au cycle benzénique et d'une chaîne éthylamine.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 2-(2-Méthoxyphényl)-1-méthyléthylamine peut être réalisée par plusieurs méthodes. Une approche courante implique la réaction du 2-méthoxybenzaldéhyde avec le nitroéthane pour former le 2-méthoxyphényl-2-nitropropène, qui est ensuite réduit en 2-(2-méthoxyphényl)-1-méthyléthylamine à l'aide d'un agent réducteur tel que l'hydrure de lithium et d'aluminium . Une autre méthode implique l'utilisation de réactifs de Grignard, où le bromure de 2-méthoxyphénylmagnésium réagit avec l'éthylamine pour donner le produit souhaité .

Méthodes de production industrielle

Dans les milieux industriels, la production de 2-(2-Méthoxyphényl)-1-méthyléthylamine peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Les catalyseurs et les solvants sont soigneusement sélectionnés pour faciliter la réaction et minimiser les sous-produits. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la scalabilité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

La 2-(2-Méthoxyphényl)-1-méthyléthylamine subit diverses réactions chimiques, notamment :

Substitution : Le groupe méthoxy sur le cycle benzénique peut subir des réactions de substitution nucléophile, conduisant à la formation de différents dérivés.

Réactifs et conditions courantes

Oxydation : Permanganate de potassium, trioxyde de chrome et autres agents oxydants forts.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium, et hydrogénation catalytique.

Substitution : Nucléophiles tels que les halogénures, les amines et les thiols.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les cétones, les aldéhydes, les alcools et divers dérivés substitués, en fonction des conditions de réaction et des réactifs spécifiques utilisés .

4. Applications de la recherche scientifique

La 2-(2-Méthoxyphényl)-1-méthyléthylamine a plusieurs applications dans la recherche scientifique :

Industrie : Elle est utilisée dans la production de produits pharmaceutiques, d'agrochimiques et d'autres produits chimiques fins.

5. Mécanisme d'action

Le mécanisme d'action de la 2-(2-Méthoxyphényl)-1-méthyléthylamine implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le groupe méthoxy et la chaîne éthylamine jouent un rôle crucial dans son affinité de liaison et son activité. Le composé peut agir comme un agoniste ou un antagoniste à des récepteurs spécifiques, influençant diverses voies biochimiques . Des recherches supplémentaires sont nécessaires pour élucider pleinement son mécanisme d'action et ses cibles moléculaires.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 165.23 g/mol

- IUPAC Name : 1-(2-methoxyphenyl)propan-2-amine

- CAS Number : 15402-84-3

The compound features a methoxy group attached to a phenyl ring and an amine group linked to a propan-2-amine backbone. Its stereochemistry plays a crucial role in its biological activity, influencing interactions with various receptors in the body.

Scientific Research Applications

This compound has been investigated for its potential therapeutic effects and applications across several domains:

Pharmacology

- Neurotransmitter Interaction : The compound interacts with neurotransmitter receptors, particularly dopamine and serotonin pathways. Research suggests it may act as an agonist or antagonist, influencing mood and cognition.

- Neurological Disorders : Studies have explored its potential in treating conditions such as depression and anxiety due to its effects on neurotransmission.

Medicinal Chemistry

- Synthesis of Drug-like Compounds : The compound serves as a building block for synthesizing more complex organic molecules. Its chiral nature allows for the development of enantiomerically pure derivatives that may exhibit enhanced therapeutic properties .

- Antimicrobial Activity : Derivatives of this compound have shown activity against various bacterial strains, indicating potential for developing new antimicrobial agents.

Chemical Synthesis

- Enzymatic Synthesis : The use of biocatalysts such as transaminases has been reported for the asymmetric synthesis of this compound, highlighting its utility in producing enantiopure substances efficiently .

- Building Block in Organic Chemistry : It is used in various organic reactions to create more complex structures, making it valuable in synthetic organic chemistry.

Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on neurotransmitter systems. Results indicated that the compound could enhance dopaminergic activity, suggesting possible applications in treating disorders characterized by dopaminergic dysfunction, such as Parkinson's disease.

Study 2: Antimicrobial Properties

Research conducted on derivatives of this compound revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were reported as low as 0.0039 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli, indicating its potential in developing new antimicrobial therapies.

Summary Table of Applications

| Application Area | Specific Use Cases | Research Findings |

|---|---|---|

| Pharmacology | Neurological disorders treatment | Modulates neurotransmitter systems |

| Medicinal Chemistry | Synthesis of drug-like compounds | Building block for complex organic molecules |

| Chemical Synthesis | Enzymatic synthesis using transaminases | Efficient production of enantiopure compounds |

| Antimicrobial Activity | Development of new antimicrobial agents | Effective against various bacterial strains |

Mécanisme D'action

The mechanism of action of 2-(2-Methoxy-phenyl)-1-methyl-ethylamine involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and ethylamine chain play crucial roles in its binding affinity and activity. The compound may act as an agonist or antagonist at specific receptors, influencing various biochemical pathways . Further research is needed to fully elucidate its mechanism of action and molecular targets.

Comparaison Avec Des Composés Similaires

Composés similaires

2-Méthoxyphényl isocyanate : Utilisé comme groupe protecteur pour les amines.

Acide 2-méthoxyphénylacétique : Connu pour ses applications en synthèse organique.

2-(2-Méthoxyphényl)benzoxazole : Présente des propriétés photophysiques similaires.

Unicité

La 2-(2-Méthoxyphényl)-1-méthyléthylamine est unique en raison de ses caractéristiques structurales spécifiques, qui confèrent une réactivité chimique et une activité biologique distinctes. Sa combinaison d'un groupe méthoxy et d'une chaîne éthylamine permet des applications et des interactions diverses qui ne sont pas observées dans d'autres composés similaires .

Activité Biologique

1-(2-Methoxyphenyl)propan-2-amine, also known as methoxyphenamine, is a compound with significant biological activity, particularly in the realm of pharmacology and medicinal chemistry. Its unique structure, characterized by a methoxy group on the aromatic ring, influences its interaction with various biological targets, making it a subject of interest in drug development.

Chemical Structure and Properties

The chemical formula for this compound is C₁₀H₁₅NO. The presence of the methoxy group at the para position enhances its lipophilicity and modulates its binding affinity to receptors in the central nervous system (CNS) and other biological systems.

Neurotransmitter Interaction

Research indicates that this compound interacts with various neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways. This interaction may influence physiological pathways such as mood regulation and cognitive functions .

Table 1: Interaction with Neurotransmitter Receptors

Antimicrobial Activity

In addition to its neuropharmacological effects, there is emerging evidence of antimicrobial properties. Studies have shown that derivatives of this compound exhibit activity against various bacterial strains, suggesting potential applications in treating infections .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Chlamydia trachomatis | <50 µg/mL |

Study on Antichlamydial Activity

A notable study investigated the antichlamydial activity of synthesized derivatives based on the structure of this compound. The results indicated that certain derivatives were effective at inhibiting C. trachomatis growth in vitro, demonstrating their potential as therapeutic agents against chlamydial infections. The compounds were assessed for their effects on chlamydial inclusion numbers and sizes in infected HEp-2 cells .

Toxicological Assessment

Toxicity studies conducted on various analogs revealed that while some derivatives exhibited promising biological activity, they also showed varying levels of cytotoxicity towards human cell lines. This highlights the necessity for careful evaluation during drug development to balance efficacy and safety .

The mechanism by which this compound exerts its biological effects appears to involve modulation of receptor activity and subsequent downstream signaling pathways. For instance, activation of serotonin receptors can lead to enhanced mood and reduced anxiety, while dopamine receptor modulation may influence reward pathways .

Propriétés

IUPAC Name |

1-(2-methoxyphenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6,8H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBAHFEPKESUPDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80934899 | |

| Record name | 1-(2-Methoxyphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15402-84-3 | |

| Record name | 2-Methoxyamphetamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15402-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Desmethylmethoxyphenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015402843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Methoxyphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.